molecular formula C23H20Br2N2O4 B10899980 2,2'-{(2-methylbenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)

2,2'-{(2-methylbenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-methoxyphenol)

Katalognummer: B10899980
Molekulargewicht: 548.2 g/mol
InChI-Schlüssel: DFQLBXSUMWTYHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL is a complex organic compound characterized by multiple functional groups, including bromine, hydroxyl, methoxy, and imino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL typically involves multi-step organic reactions. The starting materials are often substituted phenols and anilines, which undergo condensation reactions to form the imine linkages. Bromination and methoxylation are carried out using reagents like bromine and methanol under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications.

Wissenschaftliche Forschungsanwendungen

4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2,6-difluoroaniline: An aniline derivative with similar bromine substitution but different functional groups.

    4-Bromo-2-hydroxybenzonitrile: A compound with a similar bromine and hydroxyl substitution but different overall structure.

    Methyl 4-bromo-2-methoxybenzoate: A compound with similar bromine and methoxy substitution but different functional groups.

Uniqueness

4-BROMO-2-{[(4-{[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYLPHENYL)IMINO]METHYL}-6-METHOXYPHENOL is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C23H20Br2N2O4

Molekulargewicht

548.2 g/mol

IUPAC-Name

4-bromo-2-[[4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylphenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C23H20Br2N2O4/c1-13-6-18(26-11-14-7-16(24)9-20(30-2)22(14)28)4-5-19(13)27-12-15-8-17(25)10-21(31-3)23(15)29/h4-12,28-29H,1-3H3

InChI-Schlüssel

DFQLBXSUMWTYHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N=CC2=C(C(=CC(=C2)Br)OC)O)N=CC3=C(C(=CC(=C3)Br)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.